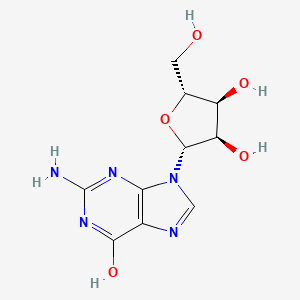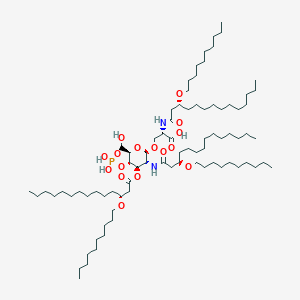
グアノシン
概要
説明
科学的研究の応用
作用機序
グアノシンは、いくつかの細胞内シグナル伝達経路の活性化とアデノシン系との相互作用を介して効果を発揮します . グアノシンは、神経炎症、酸化ストレス、興奮毒性を軽減することによって、中枢神経系において神経保護および再生プロセスを促進します . グアノシンは、さまざまなシグナル伝達経路に関与するGMP、cGMP、GDP、GTPなどのリン酸化生成物を生成することもできます .
類似化合物の比較
グアノシンは、アデノシン、イノシン、キサンチンなどの他のプリンヌクレオシドと構造的に類似しています . グアノシンは、細胞内シグナル伝達において重要な役割を果たすcGMPを生成する能力においてユニークです . 類似の化合物には、次のものがあります。
アデノシン: エネルギー転移とシグナル伝達に関与します。
イノシン: プリン代謝において機能し、神経保護作用があります。
キサンチン: プリン代謝に関与し、尿酸に変換することができます.
グアノシンは、cGMPを生成するユニークな能力と神経保護作用を持つことから、科学研究や治療的応用において貴重な化合物となっています .
生化学分析
Biochemical Properties
Guanosine is involved in several biochemical reactions, primarily through its phosphorylated forms: guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These forms participate in signal transduction pathways and are essential for cell growth and the biosynthesis of DNA and RNA . Guanosine interacts with various enzymes, such as guanosine monophosphate synthetase, guanosine monophosphate reductase, and guanosine–inosine kinase . These interactions facilitate the conversion of guanosine into its phosphorylated forms, which are critical for cellular functions.
Cellular Effects
Guanosine exerts significant effects on various cell types and cellular processes. It has been shown to reduce neuroinflammation, oxidative stress, and excitotoxicity in neuronal and glial cells . Guanosine influences cell signaling pathways, gene expression, and cellular metabolism by activating several intracellular signaling pathways and interacting with the adenosinergic system . These effects contribute to its neuroprotective properties and its potential therapeutic applications in treating central nervous system diseases.
Molecular Mechanism
At the molecular level, guanosine exerts its effects through several mechanisms. It modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . Guanosine also presents anti-inflammatory properties and interacts with various biomolecules, including enzymes and receptors, to regulate cellular functions . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanosine can change over time. Guanosine is relatively stable, but its degradation can impact its long-term effects on cellular function . In vitro and in vivo studies have shown that guanosine maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure . Understanding these temporal effects is crucial for optimizing its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of guanosine vary with different dosages in animal models. Low to moderate doses of guanosine have been shown to exert neuroprotective effects without significant toxicity . High doses of guanosine can lead to adverse effects, including toxicity and disruption of cellular functions . Identifying the optimal dosage is essential for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Guanosine is involved in several metabolic pathways, including the purine nucleotide biosynthesis pathway . It interacts with enzymes such as inosine monophosphate dehydrogenase and guanosine monophosphate synthetase to regulate the synthesis of its phosphorylated forms . These interactions influence metabolic flux and metabolite levels, contributing to its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, guanosine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
Guanosine’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that guanosine exerts its effects in the appropriate cellular contexts, contributing to its overall biochemical properties.
準備方法
合成経路と反応条件
グアノシンは、化学合成、RNA酵素加水分解、微生物発酵によって合成できます . グアノシンのデノボ合成は、5'-ホスホリボシルピロリン酸(PRPP)から始まり、13段階の反応を伴い、炭酸水素イオン、グリシン、アスパラギン酸、グルタミン、リボース-5'-リン酸(R5P)、いくつかの補酵素などの前駆体を含みます . サルベージ経路では、ホスホリボシル転移酵素がヌクレオ塩基を触媒してヌクレオチドを生成します .
工業的生産方法
グアノシンの工業的生産には、微生物発酵が最も一般的に使用される方法です . この方法は、組み合わせ代謝工学によってグアノシンの蓄積を増加させるように最適化された、大腸菌の遺伝子改変株を使用します . 発酵プロセスでは、グアノシンを高濃度で生産することができ、大規模生産のための費用対効果の高い方法となります .
化学反応の分析
反応の種類
グアノシンは、リン酸化、酸化、加水分解などのさまざまな化学反応を起こします . グアノシンは、グアノシン一リン酸(GMP)、環状グアノシン一リン酸(cGMP)、グアノシン二リン酸(GDP)、グアノシン三リン酸(GTP)などのリン酸化生成物を生成します .
一般的な試薬と条件
リン酸化反応には、通常、キナーゼとATPがリン酸供与体として使用されます . 酸化反応には、過酸化水素や分子状酸素などの酸化剤が関与する可能性があります . 加水分解反応は、ヌクレオチダーゼやヌクレオシダーゼによって触媒される可能性があります .
生成される主な生成物
グアノシンのリン酸化から生成される主な生成物には、GMP、cGMP、GDP、GTPが含まれます . これらの生成物は、シグナル伝達や核酸合成など、さまざまな生化学的プロセスにおいて重要な役割を果たしています .
類似化合物との比較
Guanosine is structurally similar to other purine nucleosides such as adenosine, inosine, and xanthosine . guanosine is unique in its ability to form cGMP, which plays a critical role in intracellular signal transduction . Similar compounds include:
Adenosine: Involved in energy transfer and signal transduction.
Inosine: Functions in purine metabolism and has neuroprotective properties.
Xanthosine: Involved in purine metabolism and can be converted to uric acid.
Guanosine’s unique ability to form cGMP and its neuroprotective properties make it a valuable compound in scientific research and therapeutic applications .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31744-85-1 | |
| Record name | Polyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31744-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00893055 | |
| Record name | Guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL at 18 °C | |
| Record name | Guanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118-00-3 | |
| Record name | Guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12133JR80S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 °C | |
| Record name | Guanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000133 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)


![6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride](/img/structure/B1672364.png)


![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

